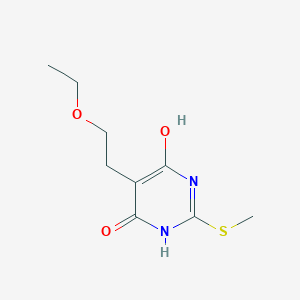
5-(2-Ethoxyethyl)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Ethoxyethyl)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one is a compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This particular compound features an ethoxyethyl group at the 5-position, a methylsulfanyl group at the 2-position, and hydroxyl groups at the 4 and 6 positions on the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxyethyl)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine precursor with 2-ethoxyethyl bromide under basic conditions, followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The hydroxyl groups can be introduced via oxidation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups at the 4 and 6 positions can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated pyrimidine derivative.
Substitution: The ethoxyethyl and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Sodium ethoxide (NaOEt), thiols
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Saturated pyrimidine derivatives
Substitution Products: Various functionalized pyrimidines
Aplicaciones Científicas De Investigación
5-(2-Ethoxyethyl)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Ethoxyethyl)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylsulfanyl)pyrimidine-4,6-diol: Lacks the ethoxyethyl group, which may affect its solubility and reactivity.
5-(2-Ethoxyethyl)pyrimidine-4,6-diol: Lacks the methylsulfanyl group, which may influence its biological activity.
5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine: Lacks the hydroxyl groups, which can alter its chemical properties.
Uniqueness
5-(2-Ethoxyethyl)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
6964-71-2 |
|---|---|
Fórmula molecular |
C9H14N2O3S |
Peso molecular |
230.29 g/mol |
Nombre IUPAC |
5-(2-ethoxyethyl)-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O3S/c1-3-14-5-4-6-7(12)10-9(15-2)11-8(6)13/h3-5H2,1-2H3,(H2,10,11,12,13) |
Clave InChI |
XZJPBUNHECRIEW-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(NC1=O)SC)O |
SMILES canónico |
CCOCCC1=C(N=C(NC1=O)SC)O |
Key on ui other cas no. |
6964-71-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















